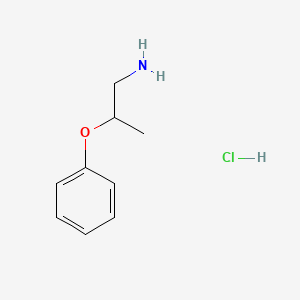

2-Phenoxypropylamine hydrochloride

CAS No.: 98959-56-9

Cat. No.: VC8476042

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98959-56-9 |

|---|---|

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.66 g/mol |

| IUPAC Name | 2-phenoxypropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |

| Standard InChI Key | CGOBBGUREQJPPH-UHFFFAOYSA-N |

| SMILES | CC(CN)OC1=CC=CC=C1.Cl |

| Canonical SMILES | CC(CN)OC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Phenoxypropylamine hydrochloride is systematically named 2-phenoxypropan-1-amine hydrochloride, reflecting its molecular architecture: a propane chain with an amine group at position 1 and a phenoxy substituent at position 2, neutralized by hydrochloric acid. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 6437-49-6 |

| IUPAC Name | 2-phenoxypropan-1-amine hydrochloride |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.66 g/mol |

| SMILES Notation | Cl.CC(CN)Oc1ccccc1 |

| InChI Key | CGOBBGUREQJPPH-UHFFFAOYSA-N |

The compound’s crystalline structure and hygroscopic nature necessitate careful storage under anhydrous conditions . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic functional groups: the aromatic phenoxy ring (δ 7.2–6.8 ppm in ¹H NMR) and the ammonium chloride moiety (broad peak near 2500 cm⁻¹ in IR) .

Industrial and Research Applications

Pharmaceutical Development

2-Phenoxypropylamine hydrochloride serves as a precursor in synthesizing neuromodulatory agents due to its ability to cross the blood-brain barrier. Its amine group participates in Schiff base formation with carbonyl-containing drug candidates, enhancing bioavailability . Recent studies highlight its role in creating allosteric modulators for GABA receptors, which show promise in treating anxiety and epilepsy .

Agricultural Chemistry

In agrochemical formulations, the compound acts as an intermediate in producing herbicides and fungicides. Its phenoxy group enhances lipid solubility, improving foliar absorption and rainfastness. For example, derivatives of 2-phenoxypropylamine hydrochloride have been incorporated into systemic fungicides targeting Fusarium species in cereal crops .

Material Science

The compound’s dual functionality—amine and aryl ether groups—makes it a valuable crosslinker in epoxy resins. Polymers incorporating this amine exhibit increased thermal stability (decomposition temperatures >300°C) and mechanical resilience, as evidenced by thermogravimetric analysis (TGA) .

Emerging Research Directions

Enzyme Inhibition Studies

Recent investigations explore the compound’s inhibitory effects on monoamine oxidases (MAOs). In vitro assays demonstrate competitive inhibition of MAO-B (IC₅₀ = 12 µM), suggesting potential applications in neurodegenerative disease therapeutics .

Catalytic Applications

In organic synthesis, 2-phenoxypropylamine hydrochloride has been employed as a ligand in palladium-catalyzed cross-coupling reactions. Its amine group coordinates with Pd(II) centers, accelerating Suzuki-Miyaura reactions with aryl chlorides (yields >85%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume